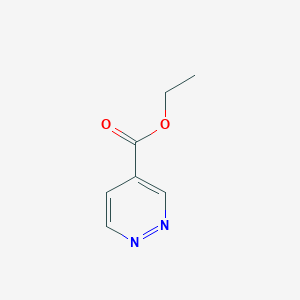

Ethyl Pyridazine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-9-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBGGKYTKXFLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445954 | |

| Record name | Ethyl Pyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39123-39-2 | |

| Record name | Ethyl Pyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Pyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for Ethyl Pyridazine-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the most common and effective synthetic routes, complete with experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Core Synthesis Strategy: Esterification of Pyridazine-4-carboxylic Acid

The most direct and widely applicable approach to the synthesis of this compound is the esterification of its corresponding carboxylic acid, Pyridazine-4-carboxylic acid. This precursor is commercially available, making this route accessible for most research and development applications. Several standard esterification methodologies can be employed, each with its own set of advantages regarding reaction conditions, scalability, and substrate compatibility.

Below, we detail the theoretical basis and provide generalized experimental protocols for three common esterification methods applicable to the synthesis of this compound.

Fischer-Speier Esterification: Acid-Catalyzed Esterification

The Fischer-Speier esterification is a classic and cost-effective method that involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used as the solvent.

Reaction Scheme:

Figure 1: Fischer-Speier Esterification of Pyridazine-4-carboxylic acid.

Experimental Protocol (General):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Pyridazine-4-carboxylic acid in a large excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to the solution.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Thionyl Chloride Mediated Esterification

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). The acyl chloride is then reacted with ethanol to form the ethyl ester. This is a non-reversible reaction and often proceeds under milder conditions than the Fischer esterification.

Reaction Scheme:

Figure 2: Thionyl Chloride Mediated Esterification Pathway.

Experimental Protocol (General):

-

Acyl Chloride Formation: In a fume hood, suspend Pyridazine-4-carboxylic acid in an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Heat the mixture to reflux until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

Removal of Excess Reagent: Carefully remove the excess thionyl chloride under reduced pressure.

-

Esterification: Dissolve the crude acyl chloride in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath and slowly add absolute ethanol. A base, such as pyridine or triethylamine, may be added to neutralize the HCl formed during the reaction.[1]

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion, wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude ester can be purified by column chromatography.

Steglich Esterification: DCC/DMAP Coupling

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][3] This method is particularly useful for substrates that are sensitive to acidic or harsh reaction conditions.

Reaction Scheme:

Figure 3: Steglich Esterification of Pyridazine-4-carboxylic acid.

Experimental Protocol (General):

-

Reaction Setup: Dissolve Pyridazine-4-carboxylic acid, ethanol, and a catalytic amount of DMAP in a dry aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC in DCM dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Work-up: The dicyclohexylurea (DCU) byproduct precipitates out of the solution and can be removed by filtration.

-

Purification: Wash the filtrate with dilute aqueous HCl and a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the esterification of carboxylic acids. It is important to note that specific yields for the synthesis of this compound via these methods are not extensively reported in the literature, and optimization may be required to achieve high efficiency.

| Method | Reagents | Catalyst | Solvent | Temperature | Reaction Time | Typical Yield |

| Fischer-Speier | Pyridazine-4-carboxylic acid, Ethanol | H₂SO₄ or p-TsOH | Ethanol | Reflux | Several hours | Moderate to High |

| Thionyl Chloride | Pyridazine-4-carboxylic acid, SOCl₂, Ethanol | DMF (optional) | DCM or THF | Reflux (step 1), RT (step 2) | 1-3 hours (step 1), 2-4 hours (step 2) | High |

| Steglich | Pyridazine-4-carboxylic acid, Ethanol, DCC | DMAP | DCM | 0 °C to RT | 2-12 hours | High |

Conclusion

The synthesis of this compound is most practically achieved through the esterification of the readily available Pyridazine-4-carboxylic acid. This guide has outlined three robust and versatile methods: Fischer-Speier esterification, thionyl chloride mediated esterification, and Steglich esterification. The choice of method will depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available resources. The provided experimental protocols and data serve as a foundation for researchers and drug development professionals to successfully synthesize this important heterocyclic compound. Further optimization of reaction conditions for this specific substrate may lead to improved yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Pyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Pyridazine-4-carboxylate (CAS No. 39123-39-2) is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyridazine scaffold in a range of biologically active molecules. A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, formulation, and as a potential pharmacophore. This technical guide provides a summary of the available, primarily predicted, physicochemical data for this compound. In light of the limited experimental data in the public domain, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, offering a practical framework for the empirical characterization of this and similar novel chemical entities.

Physicochemical Properties

There is a notable scarcity of experimentally determined physicochemical data for this compound in peer-reviewed literature. The following table summarizes the basic molecular information and computationally predicted properties. It is imperative that these predicted values are verified through empirical testing for any research or development application.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 4-pyridazinecarboxylic acid ethyl ester | |

| CAS Number | 39123-39-2 | [][2] |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | (Calculated) |

| Predicted LogP | 0.5 | PubChem |

| Predicted pKa | (Not available) | |

| Predicted Melting Point | (Not available) | |

| Predicted Boiling Point | (Not available) | |

| Predicted Solubility | (Not available) |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the principal physicochemical properties of organic compounds like this compound.

Synthesis and Purification of this compound (General Method)

The synthesis of pyridazine derivatives can be achieved through various routes, often involving the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[3][4] A plausible route to this compound could involve the reaction of a suitable 1,4-dicarbonyl precursor, followed by esterification.

Reaction Scheme: A general approach involves the cyclocondensation of a γ-keto-α,β-unsaturated ester with hydrazine hydrate.

Materials:

-

A suitable γ-keto-α,β-unsaturated ester precursor

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst, optional)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluent)

Procedure:

-

To a solution of the γ-keto-α,β-unsaturated ester in ethanol, add a stoichiometric equivalent of hydrazine hydrate. A catalytic amount of glacial acetic acid may be added.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Determination of Melting Point

The melting point is a crucial indicator of purity. Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Finely powder a small amount of the crystalline solid.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is reported as T₁ - T₂. A narrow range (≤ 2 °C) is indicative of high purity.

Determination of Boiling Point

For liquid compounds, the boiling point is a key physical constant. Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

Procedure:

-

Place a small amount (0.5-1 mL) of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the bath to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.

Determination of Solubility

Solubility is determined in various solvents to assess polarity. Procedure:

-

Add approximately 10 mg of the compound to a vial.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) in portions, with vigorous shaking after each addition.

-

Observe whether the solid dissolves completely.

-

Solubility can be qualitatively classified as soluble, sparingly soluble, or insoluble. For quantitative measurement, a saturated solution is prepared, and the concentration of the solute in a known volume of the supernatant is determined, often by UV-Vis spectroscopy or HPLC after creating a calibration curve.

Determination of Acid Dissociation Constant (pKa)

The pKa of a nitrogen-containing heterocycle provides insight into its basicity. Method: Potentiometric Titration

-

Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Record the pH as a function of the volume of titrant added.

-

The pKa is determined from the titration curve. For a basic compound, the pKa corresponds to the pH at the half-equivalence point.

Determination of Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity. Method: Shake-Flask Method

-

Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.

-

Dissolve a known amount of the compound in one of the phases (usually n-octanol).

-

Add a known volume of the second phase.

-

Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a heterocyclic compound like this compound.

Experimental Workflow: Physicochemical Characterization

This diagram outlines a logical sequence for the comprehensive physicochemical characterization of a novel compound.

Representative Signaling Pathway: Kinase Inhibition

Given that pyridazine moieties are common scaffolds in kinase inhibitors, the following diagram illustrates a hypothetical scenario where a pyridazine-containing compound inhibits a generic MAP kinase signaling pathway. Note: This is a representative pathway and does not imply known activity of this compound.

References

An In-depth Technical Guide on Ethyl Pyridazine-4-carboxylate and the Pyridazine-4-carboxylate Scaffold

Disclaimer: Publicly available scientific literature lacks specific in-depth technical data, including detailed experimental protocols and biological activity, for Ethyl Pyridazine-4-carboxylate (CAS Number 39123-39-2). This guide provides a comprehensive overview of the broader pyridazine-4-carboxylate chemical class, utilizing data from closely related analogs as representative examples to illustrate synthesis, properties, and biological significance.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the chemistry and therapeutic potential of pyridazine-containing compounds. The pyridazine ring is a significant pharmacophore due to its diverse biological activities.[1][2][3]

Core Compound: Chemical and Physical Properties

While specific experimental data for this compound is limited to supplier information, the basic properties are summarized below.

| Property | Value |

| CAS Number | 39123-39-2 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Canonical SMILES | CCOC(=O)c1cnncc1 |

Synthesis of the Pyridazine-4-carboxylate Scaffold

The synthesis of pyridazine-4-carboxylates can be achieved through various synthetic routes. A representative example is the synthesis of Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate, a closely related analog. The general approach often involves the cyclization of a suitable precursor with a hydrazine derivative.[4]

Representative Experimental Protocol: Synthesis of a Substituted Pyridazine-4-carboxylate Derivative

A common method for forming the pyridazine ring is through the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine. For substituted pyridazines, precursors such as mucochloric or mucobromic acids can be utilized. The following is a generalized protocol based on the synthesis of related structures.

Materials:

-

Appropriately substituted 1,4-dicarbonyl precursor or equivalent

-

Hydrazine hydrate or a substituted hydrazine

-

Ethanol or acetic acid as solvent

-

Phosphorus oxychloride (for chlorination steps, if necessary)

Procedure:

-

Dissolve the starting dicarbonyl compound in a suitable solvent like ethanol or acetic acid.

-

Add hydrazine hydrate dropwise to the solution, often at room temperature or with gentle heating.

-

Reflux the reaction mixture for several hours to ensure complete cyclization to the pyridazinone core.

-

If a chlorinated derivative is desired, the resulting pyridazinone can be treated with a chlorinating agent like phosphorus oxychloride.

-

The esterification of the carboxylic acid at the 4-position can be achieved using standard methods, such as Fischer esterification with ethanol in the presence of an acid catalyst.

-

The final product is typically purified by recrystallization or column chromatography.

The following diagram illustrates a generalized synthetic workflow for creating a substituted pyridazine-4-carboxylate.

Caption: Generalized workflow for the synthesis of substituted ethyl pyridazine-4-carboxylates.

Spectroscopic Characterization

-

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), and distinct aromatic protons on the pyridazine ring. The chemical shifts of the aromatic protons would be influenced by the nitrogen atoms and the carboxylate group.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the pyridazine ring.

Biological Activities and Therapeutic Potential

The pyridazine scaffold is a key component in a wide array of biologically active molecules, exhibiting properties such as anti-inflammatory, anticancer, and anticonvulsant activities.[1][2][3][5]

Anti-inflammatory Activity

Pyridazine and pyridazinone derivatives have been shown to modulate inflammatory pathways by inhibiting key mediators like Thromboxane A2 (TxA2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[6][7] This makes them attractive candidates for the development of novel anti-inflammatory drugs.

The following diagram illustrates the role of pyridazine derivatives in modulating inflammatory signaling pathways.

References

- 1. sarpublication.com [sarpublication.com]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl Pyridazine-4-carboxylate

Introduction

Ethyl Pyridazine-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridazine core. Understanding its three-dimensional structure and conformational preferences is paramount for designing novel molecules with specific biological activities or material properties. This technical guide provides a comprehensive overview of the predicted molecular structure, conformational analysis, and key experimental techniques for the characterization of this compound.

Predicted Molecular Structure and Conformation

The molecular structure of this compound consists of a planar pyridazine ring substituted with an ethyl carboxylate group at the 4-position. The conformation of the molecule is primarily determined by the orientation of the ethyl carboxylate group relative to the pyridazine ring.

dot

Caption: Predicted Molecular Structure of this compound.

Rotation around the C4-C(carbonyl) single bond is expected to be the primary determinant of the molecule's conformation. Two main planar conformers can be predicted: one where the carbonyl group is syn-periplanar to the C3 atom of the pyridazine ring and another where it is anti-periplanar. Steric hindrance and electronic effects will influence the relative stability of these conformers. Computational modeling, such as Density Functional Theory (DFT), would be instrumental in determining the lowest energy conformation.

Spectroscopic and Structural Data of Analogous Compounds

While specific data for the title compound is unavailable, the following tables summarize crystallographic and spectroscopic data for structurally related molecules. This information provides a valuable reference for predicting the properties of this compound.

Table 1: Selected Bond Lengths and Angles for Analogous Compounds

| Parameter | Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate[1] | Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate[2] |

| Bond Lengths (Å) | ||

| C-N (ring) | 1.35 - 1.39 | 1.33 - 1.38 |

| C-C (ring) | 1.38 - 1.45 | 1.42 |

| C-C (ester) | 1.49 | 1.48 |

| C=O | 1.21 | 1.20 |

| C-O | 1.34 | 1.33 |

| Bond Angles (º) | ||

| C-N-C (ring) | 118 - 123 | - |

| N-C-C (ring) | 117 - 122 | 108 - 110 |

| C-C-C (ring) | 118 - 120 | 107 - 130 |

| O=C-O | 125 | 124 |

| C-C-O (ester) | 110 - 112 | 110 - 111 |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (ppm) | δ 9.0-9.5 (m, 2H, pyridazine-H), δ 8.0-8.5 (m, 1H, pyridazine-H), δ 4.4 (q, 2H, -CH₂-), δ 1.4 (t, 3H, -CH₃) |

| ¹³C NMR (ppm) | δ 165 (C=O), δ 150-160 (pyridazine-C), δ 130-140 (pyridazine-C), δ 62 (-CH₂-), δ 14 (-CH₃) |

| IR (cm⁻¹) | ~1720 (C=O stretch), ~1600, 1550 (C=N, C=C ring stretch), ~1250 (C-O stretch) |

Experimental Protocols

The following sections detail standard experimental procedures for the synthesis and characterization of heterocyclic carboxylates, which can be adapted for this compound.

Synthesis

A common route for the synthesis of ethyl pyridazine-4-carboxylates involves the reaction of a corresponding dicarbonyl compound with hydrazine, followed by esterification.

Example Protocol:

-

Ring Formation: A solution of a suitable 1,2,4-tricarbonyl precursor in ethanol is treated with hydrazine hydrate at room temperature.

-

The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure, and the resulting crude pyridazine-4-carboxylic acid is purified by recrystallization or column chromatography.

-

Esterification: The purified acid is dissolved in excess ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The mixture is refluxed for several hours.

-

After cooling, the reaction is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

-

Final purification is achieved by column chromatography or distillation.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Ethyl Pyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl Pyridazine-4-carboxylate. Due to the limited availability of published experimental data for this specific compound, this guide synthesizes predicted spectral data and provides a detailed experimental protocol for acquiring such data. This information is crucial for the unambiguous identification and characterization of this heterocyclic compound, which holds potential as a building block in medicinal chemistry and drug development.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | 9.4 - 9.6 | Doublet | ~2.5 |

| H-5 | 8.0 - 8.2 | Doublet of Doublets | ~9.0, ~2.5 |

| H-6 | 9.2 - 9.4 | Doublet | ~9.0 |

| -OCH₂CH₃ | 4.4 - 4.6 | Quartet | ~7.1 |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | ~7.1 |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 163 - 165 |

| C-3 | 155 - 157 |

| C-4 | 135 - 137 |

| C-5 | 128 - 130 |

| C-6 | 152 - 154 |

| -OC H₂CH₃ | 62 - 64 |

| -OCH₂C H₃ | 14 - 16 |

Experimental Protocol for NMR Data Acquisition

To obtain experimental ¹H and ¹³C NMR spectra of this compound, the following detailed methodology is recommended.

2.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for initial analysis. For compounds with limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

2.2. NMR Spectrometer and Parameters

-

Instrumentation: Utilize a high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Employ a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon signals and to benefit from the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set a spectral width of approximately 200-220 ppm, centered around 100-110 ppm.

-

Number of Scans: A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally appropriate.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Structural Assignment and Data Interpretation Workflow

The following diagram illustrates the logical workflow for assigning the NMR signals to the corresponding nuclei in the this compound molecule.

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl Pyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes and starting materials for the preparation of Ethyl Pyridazine-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The information presented is intended to equip researchers with the necessary knowledge to select and implement efficient and practical synthetic strategies.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds. The pyridazine core is a privileged scaffold in medicinal chemistry, and the presence of an ethyl carboxylate group at the 4-position provides a versatile handle for further chemical modifications. This guide will focus on two primary and accessible synthetic pathways: a two-step synthesis commencing from maleic anhydride and a direct cyclocondensation approach.

Two-Step Synthesis via Pyridazine-4-carboxylic Acid

A reliable and cost-effective method for the synthesis of this compound involves a two-step process: the formation of Pyridazine-4-carboxylic acid followed by its esterification.

Step 1: Synthesis of Pyridazine-4-carboxylic Acid

The foundational step in this pathway is the synthesis of the pyridazine ring. A common and efficient method for this transformation is the reaction of a C4-dicarbonyl compound with hydrazine. Maleic anhydride serves as a readily available and economical starting material for this purpose. The reaction proceeds through the formation of a dihydropyridazine intermediate which is subsequently oxidized to the aromatic pyridazine ring.

Starting Materials:

-

Maleic Anhydride

-

Hydrazine hydrate or Hydrazine sulfate

-

An oxidizing agent (e.g., bromine, hydrogen peroxide)

Reaction Pathway:

The synthesis of Pyridazine-4-carboxylic acid from maleic anhydride and hydrazine is a well-established method. The reaction typically involves the initial formation of maleic hydrazide, which is then subjected to further reaction and oxidation to yield the desired pyridazine-4-carboxylic acid.

Figure 1: Synthesis of Pyridazine-4-carboxylic acid.

Experimental Protocol: Synthesis of Pyridazine-4-carboxylic Acid

A detailed experimental protocol for the synthesis of a related compound, 6-oxo-1H-pyridazine-4-carboxylic acid, provides a strong foundational methodology. The synthesis of the core pyridazine-4-carboxylic acid would follow a similar principle of cyclocondensation followed by aromatization. A general procedure is as follows:

-

Reaction of Maleic Anhydride with Hydrazine: Maleic anhydride is reacted with hydrazine hydrate or hydrazine sulfate in a suitable solvent, such as water or an alcohol. This reaction forms the initial pyridazine ring precursor.

-

Oxidation: The intermediate from the previous step is then oxidized to form the aromatic pyridazine ring. Common oxidizing agents for this step include bromine in acetic acid or hydrogen peroxide with a suitable catalyst.

-

Isolation: The resulting Pyridazine-4-carboxylic acid is then isolated from the reaction mixture, typically by precipitation and filtration, and may be purified by recrystallization.

Step 2: Esterification of Pyridazine-4-carboxylic Acid

The second step involves the conversion of the carboxylic acid to its corresponding ethyl ester. Fischer esterification is the most common and straightforward method for this transformation.

Starting Materials:

-

Pyridazine-4-carboxylic acid

-

Ethanol

-

Acid catalyst (e.g., sulfuric acid, hydrochloric acid)

Reaction Pathway:

Figure 2: Fischer Esterification of Pyridazine-4-carboxylic acid.

Experimental Protocol: Fischer Esterification [1][2][3]

-

Reaction Setup: Pyridazine-4-carboxylic acid is dissolved or suspended in an excess of absolute ethanol.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or anhydrous hydrochloric acid, is carefully added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography or distillation.

Direct Synthesis from 1,4-Dicarbonyl Precursors

An alternative and more direct route to this compound involves the cyclocondensation of a suitable 1,4-dicarbonyl compound, or its synthetic equivalent, with hydrazine.

Starting Materials:

-

A suitable 1,4-dicarbonyl precursor (e.g., diethyl 2-formylsuccinate or a related derivative)

-

Hydrazine hydrate

Reaction Pathway:

The direct synthesis relies on the reaction of a pre-functionalized four-carbon backbone with hydrazine to form the pyridazine ring in a single step.

Figure 3: Direct synthesis from a 1,4-dicarbonyl precursor.

Experimental Protocol: Cyclocondensation [4][5]

-

Reactant Mixing: The 1,4-dicarbonyl precursor, such as diethyl 2-formylsuccinate, is dissolved in a suitable solvent, typically an alcohol like ethanol.

-

Hydrazine Addition: Hydrazine hydrate is added to the solution, often at a controlled temperature (e.g., cooled in an ice bath) to manage the initial exothermic reaction.

-

Reaction Conditions: The reaction mixture is then stirred at room temperature or heated to reflux for a period sufficient to ensure complete cyclization.

-

Isolation and Purification: After the reaction is complete, the solvent is removed, and the crude product is isolated. Purification is typically achieved through recrystallization or column chromatography to yield pure this compound.

Quantitative Data Summary

The following table summarizes the typical yields for the key synthetic steps described above. Please note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.

| Reaction Step | Starting Materials | Product | Typical Yield (%) |

| Step 1: Acid Synthesis | Maleic Anhydride, Hydrazine | Pyridazine-4-carboxylic acid | 60-80 |

| Step 2: Esterification | Pyridazine-4-carboxylic acid, Ethanol | This compound | 70-90 |

| Direct Synthesis | 1,4-Dicarbonyl Precursor, Hydrazine | This compound | 50-70 |

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. The two-step synthesis starting from the readily available and inexpensive maleic anhydride offers a robust and scalable route, making it suitable for larger-scale preparations. The direct cyclocondensation from a 1,4-dicarbonyl precursor provides a more streamlined approach, which can be advantageous for rapid synthesis on a laboratory scale. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements of the research or development project. This guide provides the fundamental knowledge and experimental frameworks to enable researchers to confidently synthesize this important heterocyclic building block.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

An In-Depth Technical Guide to Ethyl Pyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl pyridazine-4-carboxylate is a heterocyclic organic compound featuring a pyridazine ring functionalized with an ethyl ester at the 4-position. The pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological significance of this compound, tailored for professionals in drug discovery and development.

Chemical Identity and Properties

The IUPAC name for the title compound is This compound . It is also known by its synonym, 4-pyridazinecarboxylic acid ethyl ester.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Pyridazine-4-carboxylic Acid | Ethyl Pyridine-4-carboxylate |

| CAS Number | 39123-39-2[1] | 50681-25-9[2] | 1570-45-2[3] |

| Molecular Formula | C₇H₈N₂O₂ | C₅H₄N₂O₂[2] | C₈H₉NO₂[3] |

| Molecular Weight | 152.15 g/mol | 124.10 g/mol [2] | 151.16 g/mol [3] |

| Appearance | Not specified | Solid | Colorless to light yellow liquid[4] |

| Melting Point | Not specified | Not specified | 23 °C[3] |

| Boiling Point | Not specified | Not specified | 230 - 235 °C[4] |

| Solubility | Not specified | Not specified | Slightly soluble in water; soluble in ethanol, ether[4] |

Table 2: Spectroscopic Data of Pyridazine-4-carboxylic Acid

| Spectroscopic Data | Pyridazine-4-carboxylic Acid |

| ¹H NMR Spectrum | Data available from Sigma-Aldrich Co. LLC.[5] |

| ¹³C NMR Spectrum | Data available from Sigma-Aldrich Co. LLC.[5] |

Note: Specific experimental data for the title compound is limited in publicly available literature. Data for the parent carboxylic acid and the pyridine analog are provided for reference.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through two main strategies: construction of the pyridazine ring with the ester moiety already in place, or esterification of the pre-formed pyridazine-4-carboxylic acid.

Synthesis via Ring Formation

A general and regioselective one-pot, three-component synthesis has been reported for substituted ethyl pyridazine-4-carboxylates, which can be adapted for the synthesis of the unsubstituted analog. This method involves the reaction of a 1,3-dicarbonyl compound, a hydrazine, and an α-keto acid.

Experimental Protocol: Three-Component Synthesis of Ethyl 6-aryl-3-propylpyridazine-4-carboxylates

This protocol, while for a substituted derivative, provides a foundational methodology.

-

Reagents: A mixture of an appropriate 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), an aryl glyoxal monohydrate, and a hydrazine in water.

-

Procedure: The reactants are mixed in water and stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the precipitated product is collected by filtration and washed with water.

-

Purification: The crude product is purified by recrystallization from ethanol.

-

Yields: Reported yields for various substituted derivatives are in the range of 75-90%.

Synthesis via Esterification

A more direct route involves the esterification of pyridazine-4-carboxylic acid. Standard esterification methods can be employed.

Experimental Protocol: Fischer Esterification

This is a classic acid-catalyzed esterification.

-

Reagents: Pyridazine-4-carboxylic acid, excess ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Procedure: Pyridazine-4-carboxylic acid is dissolved or suspended in a large excess of ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated under reflux. The reaction is driven to completion by the excess of ethanol.

-

Work-up: After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude ester.

-

Purification: The crude this compound can be purified by distillation or column chromatography.

Experimental Workflow: Fischer Esterification

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Biological Activity and Signaling Pathways

Pyridazine-containing compounds are known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. While specific data for this compound is not extensively documented, the activities of related pyridazine derivatives suggest potential areas of interest for drug discovery.

Pyridazine derivatives have been reported to exhibit a range of biological effects, including:

-

Antibacterial

-

Muscle relaxant

-

Anti-depressant

-

Antidiabetic

-

Anti-hypertensive

-

Analgesic

-

Anti-tumor

-

Antiviral

-

Anti-inflammatory[4]

The anti-inflammatory properties of some pyridazine derivatives are thought to be mediated through the inhibition of key inflammatory pathways.

Potential Signaling Pathways Modulated by Pyridazine Derivatives

Caption: Potential anti-inflammatory mechanisms of pyridazine derivatives.

Furthermore, various pyridazine-containing molecules have been developed as inhibitors of specific enzymes, highlighting the potential for targeted drug design.

Table 3: Examples of Protein Targets for Pyridazine Derivatives

| Target Protein | Therapeutic Area | Reference |

| ALK5 (TGF-β type I receptor) | Cancer, Fibrosis | [6] |

| PDE4 (Phosphodiesterase 4) | Inflammatory Diseases | |

| MAO (Monoamine Oxidase) | Neurological Disorders | [7] |

Conclusion

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The pyridazine core imparts favorable physicochemical properties and a propensity for biological activity. While further research is needed to fully elucidate the specific pharmacological profile of this compound, the extensive bioactivity of the pyridazine class of compounds makes it a molecule of significant interest for researchers and drug development professionals. The synthetic routes outlined in this guide provide a basis for the preparation of this and related compounds for further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ethyl pyridine-4-carboxylate [stenutz.eu]

- 4. Ethyl Pyridine-4-Carboxylate | CAS 1126-09-6 | High-Purity Manufacturer & Supplier in China [pipzine-chem.com]

- 5. Pyridazine-4-carboxylic Acid | C5H4N2O2 | CID 2761046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and monoamine oxidase inhibitory activity of new pyridazine-, pyrimidine- and 1,2,4-triazine-containing tricyclic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into Pyridazine-4-Carboxylate Esters: A Guide for Drug Discovery Professionals

Introduction: Pyridazine-4-carboxylate esters represent a pivotal class of heterocyclic compounds, drawing significant attention in medicinal chemistry and drug development. Their unique structural and electronic properties, stemming from the electron-deficient nature of the pyridazine ring, make them attractive scaffolds for designing novel therapeutic agents. This technical guide provides a comprehensive theoretical investigation into the molecular characteristics of these esters, offering insights into their behavior at the quantum level. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising molecular family.

Core Molecular Properties: A Quantitative Overview

The fundamental electronic and structural properties of pyridazine-4-carboxylate esters dictate their reactivity, intermolecular interactions, and, ultimately, their biological activity. The following tables summarize key quantitative data derived from theoretical calculations, primarily using Density Functional Theory (DFT). For detailed structural parameters, 3,6-dichloro-pyridazine-4-carboxylic acid is used as a representative model, calculated at the B3LYP/6-311++G(d,p) level of theory, to illustrate the core geometry.[1]

| Property | Methyl Pyridazine-4-carboxylate | Ethyl 4,6-dihydroxypyridazine-3-carboxylate | Reference Molecule (Pyridazine) |

| Molecular Weight ( g/mol ) | 138.12 | 184.15 | 80.09 |

| XLogP3 | -0.3 | 0.3 | 0.4 |

| Topological Polar Surface Area (Ų) | 52.1 | 88 | 25.8 |

| Hydrogen Bond Donors | 0 | 2 | 0 |

| Hydrogen Bond Acceptors | 4 | 6 | 2 |

| HOMO Energy (eV) | Not Available | Not Available | -7.63 |

| LUMO Energy (eV) | Not Available | Not Available | -0.89 |

| HOMO-LUMO Gap (eV) | Not Available | Not Available | 6.74 |

| Dipole Moment (Debye) | Not Available | Not Available | 4.67 |

Table 1: Computed Physicochemical and Electronic Properties. Data for methyl and ethyl esters are from PubChem. Data for the parent pyridazine molecule is from DFT calculations at the B3LYP/6-31(d,p) level.[2][3]

| Parameter | Bond | Length (Å) | Parameter | Bond Angle | Angle (°) |

| Bond Lengths | N1-N2 | 1.345 | Bond Angles | N2-N1-C6 | 118.9 |

| N1-C6 | 1.328 | N1-N2-C3 | 119.2 | ||

| N2-C3 | 1.332 | N2-C3-C4 | 121.8 | ||

| C3-C4 | 1.418 | C3-C4-C5 | 118.4 | ||

| C4-C5 | 1.398 | C4-C5-C6 | 118.1 | ||

| C5-C6 | 1.408 | N1-C6-C5 | 123.6 | ||

| C4-C7 (to COOH) | 1.492 | C3-C4-C7 | 121.1 | ||

| C7-O1 (=O) | 1.215 | C5-C4-C7 | 120.5 | ||

| C7-O2 (-OH) | 1.354 | C4-C7-O1 | 123.5 | ||

| O2-H1 | 0.967 | C4-C7-O2 | 112.2 |

Table 2: Selected Optimized Bond Lengths and Bond Angles for 3,6-dichloro-pyridazine-4-carboxylic acid, calculated using DFT at the B3LYP/6-311++G(d,p) level.[1]

| Atom | Mulliken Charge | Atom | Mulliken Charge |

| N1 | -0.322 | C5 | -0.015 |

| N2 | -0.279 | C6 | 0.177 |

| C3 | 0.176 | C7 | 0.528 |

| C4 | 0.119 | O1 | -0.449 |

| O2 | -0.539 |

Table 3: Calculated Mulliken Atomic Charges for 3,6-dichloro-pyridazine-4-carboxylic acid, calculated using DFT at the B3LYP/6-311++G(d,p) level.[1]

Experimental Protocols: Computational Methodologies

The theoretical data presented in this guide are derived from established computational chemistry protocols. The primary method employed is Density Functional Theory (DFT), a robust approach for investigating the electronic structure of molecules.

1. Geometry Optimization:

-

Objective: To find the lowest energy (most stable) conformation of the molecule.

-

Method: DFT calculations are performed using a functional, such as B3LYP, and a basis set, typically 6-31G or higher (e.g., 6-311++G(d,p)).[1]

-

Software: Gaussian 09 or similar quantum chemistry software packages are commonly used.

-

Procedure: An initial molecular structure is built and then iteratively refined by the software to minimize the total electronic energy. The final optimized geometry corresponds to a stationary point on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

2. Electronic Property Calculation:

-

Objective: To determine properties such as HOMO-LUMO energies, dipole moment, and atomic charges.

-

Method: Single-point energy calculations are performed on the optimized geometry using the same DFT functional and basis set.

-

Analysis:

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

-

Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule, providing Mulliken atomic charges. These charges offer insights into the electrostatic potential and potential sites for nucleophilic or electrophilic attack.

-

3. Molecular Electrostatic Potential (MESP):

-

Objective: To visualize the charge distribution and identify regions of positive and negative electrostatic potential on the molecular surface.

-

Method: The MESP is calculated from the electron density and mapped onto the molecular surface.

-

Interpretation: Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Visualizing Theoretical Concepts

To better illustrate the workflows and concepts central to the theoretical investigation of pyridazine-4-carboxylate esters, the following diagrams are provided.

References

The Discovery and Enduring Legacy of Pyridazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal and agricultural chemistry. Despite their relative scarcity in nature, pyridazine and its derivatives have emerged as privileged scaffolds in drug discovery, leading to the development of therapeutics for a wide range of diseases. This in-depth technical guide explores the discovery and history of pyridazine compounds, providing a comprehensive overview of their initial synthesis, key developmental milestones, and the evolution of their applications. The document details seminal experimental protocols, presents quantitative data from foundational studies, and visualizes key historical and biological pathways to offer a thorough resource for researchers in the field.

The Dawn of Pyridazine Chemistry: Discovery and Early Synthesis

The history of pyridazine chemistry begins in the late 19th century, a period of significant advancement in organic synthesis. The initial discovery and synthesis of pyridazine derivatives can be attributed to the pioneering work of German chemist Emil Fischer.

In 1886, during his extensive investigations into the reactions of phenylhydrazine, which famously led to the Fischer indole synthesis, Emil Fischer inadvertently synthesized the first pyridazine derivative.[1] His work, published in Justus Liebigs Annalen der Chemie, described the condensation of phenylhydrazine with levulinic acid, which, contrary to his initial expectations, did not yield an indole but rather a substituted pyridazinone.

However, the parent pyridazine heterocycle, devoid of any substituents, remained elusive for another decade. It was in 1895 that Taüber successfully prepared pyridazine for the first time. His method involved the oxidation of benzocinnoline to pyridazine-3,6-dicarboxylic acid, followed by decarboxylation to yield the parent ring system. A more practical route to the parent compound was later developed starting from maleic hydrazide.[2]

A significant advancement in pyridazine synthesis came in the mid-20th century with the work of R. H. Mizzoni and Paul E. Spoerri. In 1951, they reported a robust method for the synthesis of pyridazine and 3,6-dichloropyridazine from maleic anhydride.[3] This was followed by a 1954 publication detailing the preparation of various substituted pyridazines from substituted maleic anhydrides, including the synthesis of 4-methylpyridazine from citraconic anhydride.[4] These methods provided accessible routes to a variety of pyridazine derivatives, paving the way for extensive exploration of their chemical and biological properties.

Key Milestones in Pyridazine Discovery and Development

The following diagram illustrates the key historical milestones in the discovery and development of pyridazine compounds.

Foundational Synthetic Protocols

The following sections provide detailed methodologies for the key historical syntheses of pyridazine and its derivatives. These protocols are based on the original publications and are presented to provide a practical understanding of these foundational experiments.

Fischer's Synthesis of a Pyridazine Derivative (1886)

This protocol is an interpretation of the experimental description provided in Emil Fischer's 1886 publication for the synthesis of 1,6-dihydro-6-oxo-1-phenyl-3-methylpyridazine.

-

Reaction: Condensation of Phenylhydrazine with Levulinic Acid.

-

Reagents:

-

Phenylhydrazine

-

Levulinic Acid (4-oxopentanoic acid)

-

Hydrochloric Acid (as a catalyst)

-

-

Procedure:

-

A mixture of phenylhydrazine and levulinic acid in equimolar amounts is prepared.

-

The mixture is heated in the presence of a catalytic amount of concentrated hydrochloric acid.

-

The reaction is monitored for the formation of a solid product.

-

Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol.

-

-

Expected Outcome: The formation of 1,6-dihydro-6-oxo-1-phenyl-3-methylpyridazine as a crystalline solid.

Mizzoni and Spoerri's Synthesis of Pyridazine from Maleic Anhydride (1951)

This protocol is based on the 1951 publication by R. H. Mizzoni and P. E. Spoerri.

-

Reaction: Condensation of Maleic Anhydride with Hydrazine.

-

Reagents:

-

Maleic Anhydride

-

Hydrazine Hydrate

-

Glacial Acetic Acid (as solvent)

-

-

Procedure:

-

Maleic anhydride is dissolved in glacial acetic acid.

-

Hydrazine hydrate is added dropwise to the solution with stirring.

-

The reaction mixture is refluxed for a specified period.

-

The solvent is removed under reduced pressure.

-

The resulting residue, maleic hydrazide, is collected.

-

The maleic hydrazide is then treated with a reducing agent (e.g., zinc dust in acetic acid) to yield pyridazine.

-

The final product is purified by distillation.

-

Mizzoni and Spoerri's Synthesis of 4-Methylpyridazine (1954)

This protocol for the synthesis of 4-methylpyridazine from citraconic anhydride is adapted from the 1954 work of Mizzoni and Spoerri.

-

Reaction: Condensation of Citraconic Anhydride with Hydrazine.

-

Reagents:

-

Citraconic Anhydride (Methylmaleic anhydride)

-

Hydrazine Dihydrochloride

-

Water

-

-

Procedure:

-

A solution of hydrazine dihydrochloride in water is prepared.

-

Citraconic anhydride is added to the solution.

-

The mixture is heated, leading to the formation of 4-methyl-3,6-pyridazinediol.

-

The intermediate is isolated and subsequently chlorinated using phosphorus oxychloride to yield 3,6-dichloro-4-methylpyridazine.

-

The dichlorinated product is then dehalogenated, for example, through catalytic hydrogenation, to afford 4-methylpyridazine.

-

Purification is carried out by distillation or chromatography.

-

Quantitative Data from Foundational Syntheses

The following table summarizes the quantitative data, where available, from the seminal publications on pyridazine synthesis. This data is essential for understanding the efficiency and characteristics of these early methods.

| Compound | Starting Materials | Reported Yield (%) | Melting Point (°C) | Boiling Point (°C) | Reference |

| 1,6-dihydro-6-oxo-1-phenyl-3-methylpyridazine | Phenylhydrazine, Levulinic Acid | Not specified | 86-87 | Not specified | Fischer, 1886 |

| Pyridazine | Maleic Anhydride, Hydrazine | ~60 (overall) | -8 | 208 | Mizzoni & Spoerri, 1951 |

| 3,6-Dichloropyridazine | Maleic Anhydride, Hydrazine | ~75 | 68-69 | Not specified | Mizzoni & Spoerri, 1951 |

| 4-Methylpyridazine | Citraconic Anhydride, Hydrazine | High (overall) | Not specified | 214-215 | Mizzoni & Spoerri, 1954 |

Modern Synthetic Routes and Applications in Drug Discovery

The foundational synthetic methods laid the groundwork for the development of more sophisticated and efficient routes to pyridazine derivatives. Modern organic synthesis employs a variety of techniques, including cross-coupling reactions and cycloadditions, to construct complex pyridazine-containing molecules.

The following diagram illustrates some of the common modern synthetic strategies for accessing the pyridazine core.

The unique electronic properties of the pyridazine ring, including its ability to act as a hydrogen bond acceptor and its influence on molecular conformation, have made it a valuable component in the design of bioactive molecules. Pyridazine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory effects.

Signaling Pathways of Key Pyridazine-Containing Drugs

The versatility of the pyridazine scaffold is exemplified by its incorporation into several approved drugs. The following sections detail the signaling pathways of two prominent examples: Relugolix and Deucravacitinib.

Relugolix: A GnRH Receptor Antagonist

Relugolix is an orally administered gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of advanced prostate cancer.[5][6][7][8] It functions by blocking the GnRH receptor in the pituitary gland, thereby inhibiting the downstream signaling cascade that leads to testosterone production.

The following diagram illustrates the mechanism of action of Relugolix.

Deucravacitinib: A Selective TYK2 Inhibitor

Deucravacitinib is a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor for the treatment of plaque psoriasis.[3][4][9][10][11] It allosterically inhibits TYK2, a member of the Janus kinase (JAK) family, thereby modulating the signaling of key cytokines such as IL-23, IL-12, and Type I interferons.

The following diagram depicts the signaling pathway modulated by Deucravacitinib.

Conclusion

From its serendipitous discovery in the late 19th century to its current status as a valuable scaffold in drug development, the journey of pyridazine chemistry is a testament to the enduring importance of fundamental organic synthesis. The pioneering work of chemists like Fischer, Taüber, Mizzoni, and Spoerri provided the essential tools and knowledge to unlock the potential of this heterocyclic system. Today, pyridazine-containing compounds continue to be a fertile ground for the discovery of novel therapeutics, addressing a wide array of unmet medical needs. This guide has provided a comprehensive overview of the history, synthesis, and biological significance of pyridazines, offering a valuable resource for researchers dedicated to advancing this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. catalog.hathitrust.org [catalog.hathitrust.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Relugolix? [synapse.patsnap.com]

- 9. Mechanism of Action | ORGOVYX® (relugolix) HCP Site [orgovyxhcp.com]

- 10. Therapeutic Potential of Targeting the JAK/STAT Pathway in Psoriasis: Focus on TYK2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

The Pyridazine Ring: A Core Scaffold in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, contribute to its diverse applications. This guide provides a comprehensive overview of the fundamental reactivity of the pyridazine ring, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physicochemical Properties

The arrangement of the two nitrogen atoms in the pyridazine ring profoundly influences its physical and chemical characteristics. It is a weakly basic compound with a high dipole moment, which enhances its ability to engage in intermolecular interactions.[1]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for pyridazine and some of its derivatives.

Table 1: pKa Values of Pyridazine Derivatives

| Compound | pKa | Reference |

| Pyridazine | 2.10 | [2] |

| 4-Methylpyridazine | 2.93 | [3] |

| 3-Hydroxypyridazine | 10.46, -1.8 | [4] |

| 3,6-Dihydroxypyridazine | 5.67, -2.2, 13 | [4] |

| 4-Methoxypyridazine | 3.70 | [4] |

| 3-Aminopyridazine | 4.38 | [4] |

Table 2: 1H and 13C NMR Chemical Shifts (δ, ppm) for Pyridazine

| Position | 1H NMR (CDCl₃) | 13C NMR (CDCl₃) | Reference |

| C3/C6 | 9.21 | 151.4 | [5][6] |

| C4/C5 | 7.51 | 126.5 | [5][6] |

Fundamental Reactivity

The electron-deficient nature of the pyridazine ring, a consequence of the two electronegative nitrogen atoms, dictates its reactivity. It is generally resistant to electrophilic attack but susceptible to nucleophilic substitution.

Electrophilic Aromatic Substitution

Direct electrophilic substitution on the pyridazine ring is challenging due to the deactivating effect of the nitrogen atoms.[7] However, the reaction can be facilitated by activating the ring, typically through N-oxidation. The N-oxide increases the electron density of the ring, making it more susceptible to electrophilic attack, which preferentially occurs at the 4-position.[8]

This protocol describes the nitration of pyridine-N-oxide, which serves as a general procedure adaptable for pyridazine-N-oxide.

Materials:

-

Pyridine-N-oxide (or Pyridazine-N-oxide)

-

Concentrated Sulfuric Acid

-

Fuming Nitric Acid

-

Ice

-

Saturated Sodium Carbonate solution

-

Acetone

Procedure:

-

In a round-bottom flask, carefully add 9.51 g (100 mmol) of pyridine-N-oxide to 30 mL of concentrated sulfuric acid.

-

Prepare the nitrating mixture by cautiously adding 12 mL of fuming nitric acid to the sulfuric acid solution while cooling in an ice bath.

-

Slowly add the nitrating mixture to the pyridine-N-oxide solution, maintaining the temperature below 10°C.

-

After the addition is complete, heat the reaction mixture to 90°C for 3 hours.

-

Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice.

-

Neutralize the solution by slowly adding a saturated solution of sodium carbonate until a pH of 7-8 is reached.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from acetone to yield 4-nitropyridine-N-oxide.[8]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridazine ring is highly susceptible to nucleophilic aromatic substitution, particularly when substituted with good leaving groups such as halogens. Halogenated pyridazines, like 3,6-dichloropyridazine, are versatile intermediates for introducing a variety of nucleophiles.[9][10]

This protocol outlines the reaction of 3,6-dichloropyridazine with an amine.

Materials:

-

3,6-Dichloropyridazine

-

Amine (e.g., 2-aminophenol)

-

Ethanol

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve 3,6-dichloropyridazine (0.01 mol) and the desired amine (0.01 mol) in absolute ethanol (20 mL).

-

Heat the mixture under reflux for 7 hours.

-

Cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration, dried, and can be recrystallized from a suitable solvent like ethanol.[10]

N-Oxidation

The nitrogen atoms of the pyridazine ring can be readily oxidized to form N-oxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[11][12] This transformation is crucial as it activates the ring towards both electrophilic and nucleophilic attack.

Materials:

-

Substituted Pyridazine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

10% aqueous Sodium Sulfite solution

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine

Procedure:

-

Dissolve the substituted pyridazine (1.0 equiv) in dichloromethane.

-

Add m-CPBA (1.1-1.5 equiv) portion-wise to the solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a 10% aqueous solution of sodium sulfite.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.[13][14]

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the functionalization of the pyridazine ring, enabling the formation of C-C and C-N bonds, respectively.[1][15]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a chloropyridazine derivative.

Materials:

-

3-Chloro-6-phenylpyridazine

-

Arylboronic acid (e.g., thiophene-2-boronic acid)

-

Pd(PPh₃)₄

-

2 M aqueous Sodium Carbonate solution

-

1,2-Dimethoxyethane (DME)

-

Ethanol

Procedure:

-

To a reaction vessel, add 3-chloro-6-phenylpyridazine (0.5 mmol), the arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (5 mol%), DME (8 mL), ethanol (2 mL), and 2 M aqueous Na₂CO₃ solution (1 mL).

-

Degas the mixture by bubbling nitrogen through it for 10-15 minutes.

-

Heat the reaction mixture at 80°C under a nitrogen atmosphere for 48 hours, or until TLC indicates completion.

-

Cool the mixture to room temperature, extract with chloroform, and wash the combined organic layers with a saturated NaCl solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product is purified by column chromatography.[15]

This protocol provides a general method for the Buchwald-Hartwig amination of a chloropyridazine.

Materials:

-

3-Chloropyridazine

-

Amine (e.g., morpholine)

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide

-

Toluene

Procedure:

-

In a nitrogen-flushed flask, combine Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv).

-

Add degassed toluene and stir the mixture at room temperature for 5 minutes.

-

Add 3-chloropyridazine (1.0 equiv) and the amine (1.5 equiv).

-

Heat the resulting mixture at reflux for 6 hours.

-

Cool the reaction to room temperature and quench with water.

-

Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography.[16]

Signaling Pathways and Experimental Workflows

Pyridazine-containing molecules are often designed to interact with specific biological targets. Understanding the signaling pathways they modulate is crucial for drug development.

GnRH Receptor Signaling Pathway

Relugolix, a pyridazine-containing drug, is a gonadotropin-releasing hormone (GnRH) receptor antagonist. The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation by GnRH, initiates a signaling cascade primarily through the Gαq/11 subunit.[17][18][19] This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[20]

TYK2 Signaling Pathway

Deucravacitinib is an allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is involved in the signaling of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[5][21] Cytokine binding to its receptor leads to the activation of receptor-associated TYK2 and another JAK protein. These activated kinases then phosphorylate signal transducers and activators of transcription (STATs). Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammatory and immune responses.[22]

Experimental Workflow: Combinatorial Synthesis and Screening

The synthesis and screening of combinatorial libraries of pyridazine derivatives is a common strategy in drug discovery to identify lead compounds.[23][24][25] This workflow typically involves the parallel synthesis of a large number of related compounds from a common pyridazine scaffold, followed by high-throughput screening to assess their biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. studylib.net [studylib.net]

- 3. Jak/STAT Signaling Interactive Pathway: R&D Systems [rndsystems.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. researchgate.net [researchgate.net]

- 10. jofamericanscience.org [jofamericanscience.org]

- 11. scienceinfo.com [scienceinfo.com]

- 12. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 13. Workup [chem.rochester.edu]

- 14. rtong.people.ust.hk [rtong.people.ust.hk]

- 15. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. mdpi.com [mdpi.com]

- 20. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Screening of Positional Scanning Combinatorial Libraries | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Ethyl Pyridazine-4-carboxylate: A Technical Guide for Researchers

For Immediate Release